1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500903
InChI: InChI=1S/C8H12N2.2ClH/c1-7(9)5-8-3-2-4-10-6-8;;/h2-4,6-7H,5,9H2,1H3;2*1H
SMILES: CC(CC1=CN=CC=C1)N.Cl.Cl
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11 g/mol

1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride

CAS No.:

Cat. No.: VC13500903

Molecular Formula: C8H14Cl2N2

Molecular Weight: 209.11 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride -

Specification

Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
IUPAC Name 1-pyridin-3-ylpropan-2-amine;dihydrochloride
Standard InChI InChI=1S/C8H12N2.2ClH/c1-7(9)5-8-3-2-4-10-6-8;;/h2-4,6-7H,5,9H2,1H3;2*1H
Standard InChI Key LEMOBPAJQIXJJX-UHFFFAOYSA-N
SMILES CC(CC1=CN=CC=C1)N.Cl.Cl
Canonical SMILES CC(CC1=CN=CC=C1)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Key Structural Features:

  • Pyridine ring: A six-membered aromatic ring with a nitrogen atom at the 3-position, contributing to basicity and hydrogen-bonding capacity.

  • Ethylamine side chain: A two-carbon chain with a methyl group at the 1-position and a primary amine, protonated in the dihydrochloride form.

  • Salt formation: The dihydrochloride form enhances water solubility and stability, critical for pharmaceutical formulations .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of analogous pyridinylethylamines provides insight into plausible pathways for this compound. A common approach involves reductive amination of acetylpyridine derivatives:

  • Oxime Formation:
    Reacting 3-acetylpyridine with hydroxylamine hydrochloride in methanol, catalyzed by potassium carbonate, forms the corresponding oxime .

    3-Acetylpyridine + NH2OH\cdotpHCl3-Acetylpyridine oxime\text{3-Acetylpyridine + NH}_2\text{OH·HCl} \rightarrow \text{3-Acetylpyridine oxime}
  • Reduction to Amine:
    The oxime is reduced using zinc powder and ammonium chloride, yielding 1-methyl-2-pyridin-3-yl-ethylamine .

    OximeZn/NH4Cl1-Methyl-2-pyridin-3-yl-ethylamine\text{Oxime} \xrightarrow{\text{Zn/NH}_4\text{Cl}} \text{1-Methyl-2-pyridin-3-yl-ethylamine}
  • Salt Formation:
    Treating the free base with hydrochloric acid produces the dihydrochloride salt .

    Amine + 2 HClDihydrochloride salt\text{Amine + 2 HCl} \rightarrow \text{Dihydrochloride salt}

Yield: Up to 90% for analogous reactions .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the pyridine 3-position requires careful control of reaction conditions.

  • Purification: Steam distillation under reduced pressure is employed to isolate the amine before salt formation .

Physicochemical Properties

PropertyValue (Base Amine) Value (Dihydrochloride)
Molecular Weight136.19 g/mol172.66 g/mol (disputed)
Solubility in Water76.4 mg/mL>100 mg/mL (estimated)
LogP (Partition Coefficient)1.01-0.5 (estimated)
pKa (Pyridine N)~6.7<2 (protonated)

The dihydrochloride form exhibits enhanced aqueous solubility due to ionic character, making it preferable for injectable formulations. The lowered LogP (-0.5 estimated) reflects reduced lipophilicity compared to the free base (LogP 1.01) .

Pharmacological Profile

Bioavailability and Permeability

  • BBB Permeability: The free base demonstrates moderate blood-brain barrier penetration (LogBB: -0.25) , but the dihydrochloride’s ionic nature likely reduces CNS access.

  • GI Absorption: High absorption is predicted for the free base (TPSA: 24.92 Ų) , though salt forms may alter pharmacokinetics.

Hazard Statement Precautionary Measures
H315: Skin irritationP261: Avoid inhalation
H319: Eye irritationP305+P351+P338: Eye rinse protocol
H335: Respiratory irritationP271: Use in ventilated areas

The dihydrochloride salt may pose additional risks due to hydrochloric acid release upon decomposition.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

  • Antipsychotic agents: Functionalized benzazepine derivatives .

  • Kinase inhibitors: Pyrimidine-carboxamide hybrids for cancer therapy .

Chemical Probes

Its fluorescent analogs are used in cellular imaging, leveraging the pyridine ring’s electron-deficient properties .

Discrepancies and Literature Gaps

The conflicting molecular formula (C₈H₁₃ClN₂ vs. theoretical C₈H₁₄Cl₂N₂) highlights the need for rigorous analytical validation . Future studies should employ:

  • Elemental analysis to confirm composition.

  • X-ray crystallography for unambiguous structural elucidation.

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